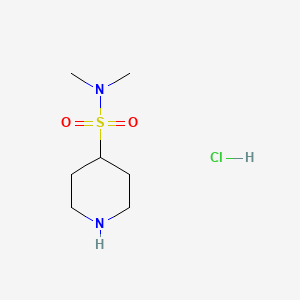

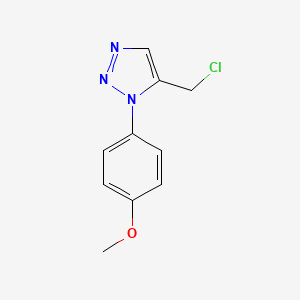

![molecular formula C9H7ClN2O B1455709 5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole CAS No. 1249972-62-0](/img/structure/B1455709.png)

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole

Overview

Description

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole (5-CPM-OXD) is an organochlorine compound belonging to the family of oxadiazoles. It is a versatile and highly reactive chemical compound with various applications in the field of organic synthesis and scientific research. 5-CPM-OXD has a wide array of unique properties that make it an attractive choice for a variety of lab experiments and research applications.

Scientific Research Applications

Mesomorphic Behaviour and Photoluminescence

Research shows that 1,3,4-oxadiazole derivatives exhibit interesting mesomorphic behavior and photoluminescent properties. These compounds can display cholesteric, nematic, and/or smectic A mesophases, indicating their potential application in the development of new liquid crystal materials. Additionally, certain derivatives exhibit strong blue fluorescence emission, highlighting their potential in photoluminescent applications (Han et al., 2010).

Chemosensors for Fluoride Ions

Novel anion sensors containing 1,3,4-oxadiazole groups have been developed for the selective detection of fluoride ions. These sensors show significant color changes and optical shifts upon the addition of fluoride ions, suggesting their use in environmental monitoring and the development of chemosensors (Ma et al., 2013).

Antibacterial Activity

A series of novel 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity against various bacterial strains. This suggests the potential of these compounds in the development of new antibacterial agents (Rai et al., 2010).

Insecticidal Activity

Derivatives of 1,3,4-oxadiazole have shown promising insecticidal activities against specific pests like the diamondback moth. This indicates the potential application of these compounds in agricultural pest control (Qi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Compounds based on 1,3,4-oxadiazole have been used in OLEDs, demonstrating high external quantum efficiency and reduced efficiency rolloff at high current densities. This suggests their application in the development of efficient and durable OLED materials (Cooper et al., 2022).

Safety And Hazards

The safety and hazards of 1,2,4-oxadiazoles depend on the specific derivative and its properties. As with all chemicals, appropriate safety precautions should be taken when handling them456.

Future Directions

The development of new antimicrobial drugs is most needed due to the rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel 1,2,4-oxadiazole derivatives has been synthesized2. The future of 1,2,4-oxadiazoles in medicinal chemistry research looks promising, with many opportunities for further refinement and exploration1.

Please note that while this information is relevant to 1,2,4-oxadiazoles in general, it may not apply directly to “5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole”. For specific information about this compound, further research or consultation with a chemistry professional may be necessary.

properties

IUPAC Name |

5-[chloro(phenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJCVZWWMDDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=NO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

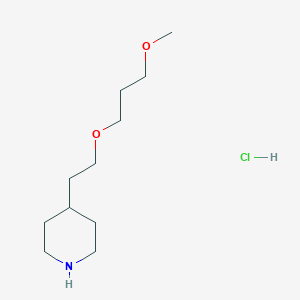

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)

amine dihydrochloride](/img/structure/B1455629.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

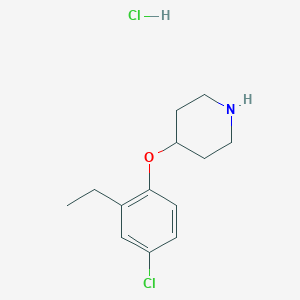

![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)

![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)

![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)

amine dihydrochloride](/img/structure/B1455645.png)

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)

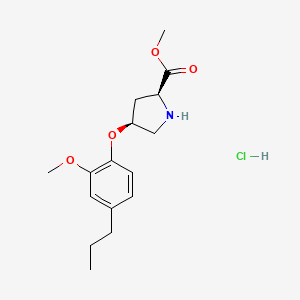

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)